Ergosta-5,22-dien-3beta-ol, commonly known as brassicasterol, is a 28-carbon sterol with the molecular formula and a molecular weight of 398.66 g/mol. It is characterized by its hydroxyl functional group at the 3-position and a double bond between carbons 5 and 22. This compound is primarily synthesized by various unicellular algae and certain terrestrial plants, such as canola and rape, and serves as an important biomarker for algal presence in environmental studies . Ergosta-5,22-dien-3beta-ol exhibits a density of approximately 1.0 g/cm³ and has a high boiling point of around 488.7 °C, indicating its stability at elevated temperatures .
These reactions are pivotal in its biological function and potential applications in pharmaceuticals.
Ergosta-5,22-dien-3beta-ol exhibits various biological activities that have garnered research interest:
The synthesis of ergosta-5,22-dien-3beta-ol can be achieved through various methods:
Ergosta-5,22-dien-3beta-ol has several practical applications:
Recent studies have focused on the interaction of ergosta-5,22-dien-3beta-ol with various biological targets:
Ergosta-5,22-dien-3beta-ol shares structural similarities with several other sterols. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Ergosterol | Precursor to brassicasterol; common fungal sterol | More widely studied for antifungal properties | |
Sitosterol | Plant sterol found in many vegetable oils | Higher carbon count; more common in diet | |
Campesterol | Found in plant membranes | Similar structure; less bioactive than brassicasterol | |
Stigmasterol | Present in various plants; associated with cholesterol lowering | Different saturation pattern; more prevalent in food sources |
The uniqueness of ergosta-5,22-dien-3beta-ol lies in its specific structural features that confer distinct biological activities compared to other sterols. Its ability to act as both an antimicrobial agent and a potential anti-cancer compound sets it apart from many similar compounds. Furthermore, its role as a biomarker for algal activity enhances its ecological significance.